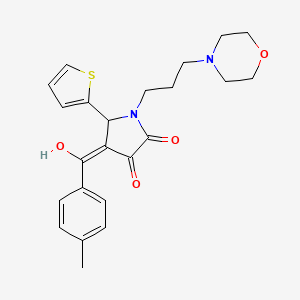![molecular formula C13H15NO2 B2555956 5-Methyl-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1693858-46-6](/img/structure/B2555956.png)
5-Methyl-1H-spiro[indole-3,4'-oxane]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The indole nucleus is a privileged scaffold (N-heterocycle) found in nature . In this regard, N-fused polycyclic indoles are a motif present in a wide range of natural products and pharmaceuticals that exhibit important biological activities .
Synthesis Analysis
The application of a flow reactor under ultrasonic irradiation enabled the fast synthesis of new spiro-fused indoles in a one-pot methodology . The exploitation of the reactivity of biobased building blocks, including acrylic acids and formamides, was essential to achieve such highly functionalized molecular targets .Molecular Structure Analysis
Defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom, spirocycles are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis
The use of flow reactors for the synthesis of N-heterocycles is a well-known process . This approach has paved the way for the construction of important pharmaceutical ingredients with cost effectiveness .Scientific Research Applications
Synthesis and Classification of Indoles
Indole alkaloids, with a broad range of biological activities, have been the subject of intensive research efforts aimed at developing new methods for indole synthesis. The classification of all indole syntheses provides a comprehensive framework for understanding various strategies for preparing indoles. This classification is crucial for identifying new approaches to the indole nucleus, aiding in the discovery of both the history and the current state of the art in indole construction strategies. Such a systematic approach facilitates avoiding duplication and directs efforts toward overcoming remaining challenges in indole synthesis (Taber & Tirunahari, 2011).
Spirocyclic Derivatives as Antioxidants
Spiro compounds, including "5-Methyl-1H-spiro[indole-3,4'-oxane]-2-one," have attracted attention in medicinal chemistry due to their structural similarity to pharmacophore centers and their versatility. The development of drugs with antioxidant activities is of great importance, and spiro compounds have shown potential in this area. These compounds exhibit various antioxidant activities, such as DPPH, ABTS, FRAP, and anti-LPO tests, among others. The presence of at least one oxygen atom and, in many cases, phenolic compounds or aryl ethers and nitrogen-containing functional groups like amines and amides, characterize the most active compounds. This underlines the significance of spiro compounds in the discovery of drugs with potential antioxidant activities (Acosta-Quiroga et al., 2021).
Advances in Fluorescence Resonance Energy Transfer (FRET) Applications
Spiropyrans and spirooxazines, two kinds of spiro compounds, undergo transformations under various stimuli, leading to changes in their color and physicochemical properties. These transformations have facilitated the development of novel, multifunctional materials based on these photochromic compounds. The merocyanine (MC) form, in particular, has been extensively studied for its ability to form complexes with various particles and act as an energy acceptor in FRET processes. This versatility and the reversible property changes under stimuli make spiropyran and spirooxazine compounds promising for applications in sensing, probing, and optical elements (Xia, Xie, & Zou, 2017).
Future Directions
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .
properties
IUPAC Name |
5-methylspiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-2-3-11-10(8-9)13(12(15)14-11)4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDVJGWJYJWBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


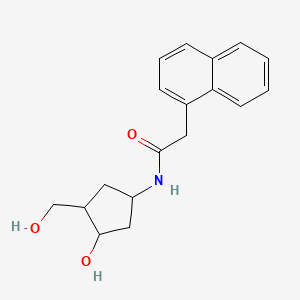

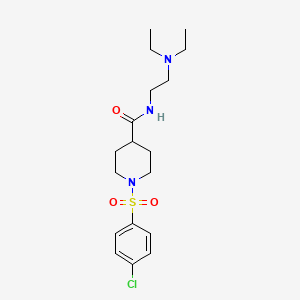

![N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2555885.png)
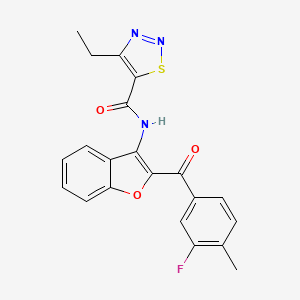
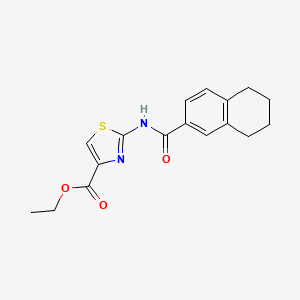
![4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2555891.png)

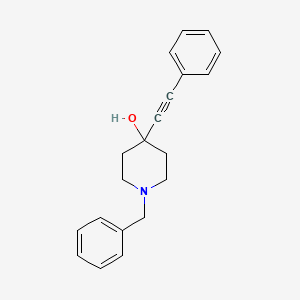
![N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2555894.png)
![3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2555895.png)
